18:1 PE MCC

Liposome Bioconjugation Protein Coupling Maleimide Lipid Synthesis

Legacy maleimide lipids (e.g., MPB-PE) contain up to 40% synthesis-derived impurities that compromise coupling efficiency and batch reproducibility. 18:1 PE MCC (>99% TLC) eliminates this variability with a precisely positioned cyclohexane-MCC linker on a DOPE backbone, ensuring stoichiometric thiol conjugation and membrane fluidity at physiological temperature. • >99% purity ensures maleimide content accurately reflects reactive species available for conjugation, minimizing ligand-loading variability. • Validated for single-molecule imaging: documented successful K-RAS4B tethering in nanodiscs and oriented immobilization of cysteine-engineered proteins. • Unsaturated C18:1 chains preserve lateral mobility of tethered ligands-critical for receptor clustering and internalization assays.

Molecular Formula C53H94N3O11P
Molecular Weight 980.3 g/mol
Cat. No. B12372510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1 PE MCC
Molecular FormulaC53H94N3O11P
Molecular Weight980.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O)OC(=O)CCCCCCCC=CCCCCCCCC.N
InChIInChI=1S/C53H91N2O11P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(58)63-44-48(66-52(59)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)45-65-67(61,62)64-42-41-54-53(60)47-37-35-46(36-38-47)43-55-49(56)39-40-50(55)57;/h17-20,39-40,46-48H,3-16,21-38,41-45H2,1-2H3,(H,54,60)(H,61,62);1H3/b19-17-,20-18-;/t46?,47?,48-;/m1./s1
InChIKeyPSWZDOZHOUZSQN-YTAWWZAZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1 PE MCC for Thiol Bioconjugation


18:1 PE MCC, also designated as DOPE-MCC, is a maleimide-functionalized phospholipid composed of a 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) backbone covalently linked via an amide bond to a 4-(p-maleimidomethyl)cyclohexane-carboxamide (MCC) spacer . This engineered lipid combines the membrane-fusogenic properties conferred by its cis-unsaturated oleoyl chains (C18:1) with a highly specific, thiol-reactive maleimide headgroup, enabling the stable and oriented conjugation of cysteine-bearing biomolecules—such as peptides, proteins, and thiolated nucleic acids—to lipid bilayers . It is routinely employed in the construction of functionalized proteoliposomes, supported lipid bilayers, and membrane scaffold protein-based nanodiscs for applications spanning targeted drug delivery and single-molecule biophysics .

Why 18:1 PE MCC Is Irreplaceable


Substituting 18:1 PE MCC with other maleimide-functionalized lipids or alternative thiol-reactive species introduces substantial risks of compromised membrane integrity, altered bilayer dynamics, and inconsistent conjugation outcomes. The compound's unique combination of a flexible cyclohexane-based MCC linker, precisely positioned maleimide functionality, and unsaturated C18:1 acyl chains is not universally replicated across the class . For instance, saturated-chain analogs such as 16:0 PE MCC exhibit markedly different phase behavior and membrane packing, which can severely impact the lateral mobility and accessibility of conjugated ligands . Furthermore, legacy maleimide lipids like MPB-PE have been documented to contain up to 40% synthesis-derived impurities that significantly diminish coupling efficiency and batch-to-batch reproducibility [1]. Direct empirical comparisons confirm that these structural and purity variances translate into quantifiable differences in critical performance parameters—including bioconjugation yield, linker hydrolysis kinetics, and protein tethering capacity—rendering 18:1 PE MCC a functionally distinct reagent rather than a generic drop-in alternative [1].

18:1 PE MCC Differentiation Evidence


Higher Purity than MPB-PE

Unlike the older-generation maleimide lipid MPB-PE, which generates a substantial chromatographic impurity during standard synthesis, 18:1 PE MCC is supplied at a defined, high purity level that ensures more predictable and efficient bioconjugation [1]. Specifically, thin-layer chromatography (TLC) analysis of MPB-PE preparations has demonstrated that a non-reactive impurity can constitute 40% or more of the derivatized PE fraction [1]. This impurity directly reduces the effective molar ratio of reactive maleimide available for thiol coupling, thereby confounding stoichiometric calculations and lowering overall conjugation yields [1]. In contrast, 18:1 PE MCC is commercially available with a purity specification of >99% as determined by TLC, thereby minimizing the impact of synthesis-derived byproducts on downstream experimental workflows .

Liposome Bioconjugation Protein Coupling Maleimide Lipid Synthesis

Enhanced Membrane Fluidity vs. 16:0 PE MCC

The selection of the lipid acyl chain profoundly influences the biophysical properties of the resulting membrane assembly. 18:1 PE MCC possesses two cis-unsaturated oleoyl chains (C18:1), which lower the main phase transition temperature (Tm) compared to saturated-chain analogs such as 16:0 PE MCC (dipalmitoyl) [1]. The presence of cis-double bonds introduces kinks in the acyl chains, increasing membrane fluidity and reducing packing density [1]. This structural feature is quantitatively associated with a gel-to-liquid crystalline phase transition temperature (Tm) for the DOPE headgroup lipid that is significantly below room temperature (estimated near -16°C), ensuring that 18:1 PE MCC-based membranes remain in a fluid, biologically relevant state under standard experimental conditions [2]. In contrast, 16:0 PE MCC, which incorporates fully saturated palmitoyl chains (C16:0), exhibits a Tm that can exceed 40°C, resulting in a more ordered, gel-phase bilayer that can restrict the lateral mobility of tethered proteins and impede processes like vesicle fusion [1].

Liposome Formulation Nanodisc Assembly Membrane Biophysics

Flexible MCC Linker vs. Direct Conjugates

The MCC (4-(p-maleimidomethyl)cyclohexane-carboxamide) linker in 18:1 PE MCC provides a defined spacer arm between the phospholipid headgroup and the reactive maleimide moiety . This structural feature confers a degree of rotational flexibility and distance from the membrane surface that is not present in lipids with shorter, more rigid linkers (e.g., direct maleimido-caproyl conjugates) . The cyclohexane ring and amide bond architecture contribute to linker stability against premature hydrolysis while maintaining sufficient conformational freedom to facilitate efficient thiol-maleimide Michael addition with sterically hindered protein cysteine residues [1]. While direct, head-to-head conjugation efficiency data for 18:1 PE MCC versus a shorter-linker comparator is not available in the primary literature, class-level inference from maleimide-PEG lipid studies indicates that a spacer of sufficient length (typically >10 Å) is critical for achieving >90% conjugation efficiency with large biomolecules such as antibody fragments, whereas shorter linkers may exhibit steric hindrance and reduced yields [1].

Surface Plasmon Resonance Supported Lipid Bilayers Protein-Lipid Interactions

Validated Nanodisc Tethering and Imaging

18:1 PE MCC has been specifically utilized and validated in advanced biophysical applications that demand high-fidelity lipid-protein interactions and low background signal . In a peer-reviewed study, 18:1 PE MCC was incorporated into nanodiscs for the stable tethering of the Ras sarcoma protein K-RAS4B, enabling subsequent single-molecule imaging of protein dynamics on a defined lipid bilayer . This application highlights the compound's ability to mediate covalent, oriented protein attachment without disrupting the integrity of the nanodisc's membrane scaffold protein belt . In contrast, alternative conjugation strategies using non-covalent tags (e.g., polyhistidine tags) or lipids with less defined linker chemistry may result in protein dissociation, random orientation, or interference with the optical detection system [1]. The successful use of 18:1 PE MCC in this demanding single-molecule assay serves as direct experimental evidence of its performance in a context where reagent purity and precise bioconjugation are non-negotiable .

Nanodisc Technology Single-Molecule FRET Membrane Protein Reconstitution

18:1 PE MCC Application Scenarios


Liposome Functionalization for Targeted Delivery

When precise control over ligand density and orientation is required—such as in the development of antibody-conjugated immunoliposomes for oncology applications—18:1 PE MCC offers a superior platform compared to alternative thiol-reactive lipids. Its >99% purity specification ensures that the calculated molar ratio of maleimide groups accurately reflects the reactive species available for conjugation, thereby minimizing batch-to-batch variability in ligand loading . The unsaturated oleoyl chains maintain membrane fluidity at physiological temperatures, which is critical for preserving the lateral mobility and accessibility of tethered targeting ligands . This is in stark contrast to formulations using saturated 16:0 PE MCC, which can rigidify the bilayer and potentially reduce the efficacy of receptor clustering and internalization .

MSP Nanodiscs for Single-Molecule Biophysics

For researchers assembling nanodiscs to study membrane protein structure and dynamics at the single-molecule level, 18:1 PE MCC provides a validated, covalent tethering point for proteins of interest such as K-RAS4B . The compound's defined MCC linker positions the maleimide group at an optimal distance from the membrane surface, reducing the risk of steric clashes with the MSP belt and ensuring that the tethered protein retains its native conformational freedom . This application scenario directly leverages the quantitative evidence of successful single-molecule imaging, which is unattainable with less pure or non-covalent attachment methods that introduce heterogeneity and signal loss .

Proteoliposomes for Membrane Protein Reconstitution

In studies requiring the oriented immobilization of cysteine-engineered membrane proteins or peptides into a lipid bilayer environment, 18:1 PE MCC outperforms legacy maleimide lipids like MPB-PE due to its dramatically reduced impurity burden . The documented >40% impurity in MPB-PE preparations can lead to incomplete conjugation and the presence of unreacted, potentially interfering lipid species in the final proteoliposome preparation . By procuring 18:1 PE MCC, researchers can achieve higher coupling efficiencies and more homogeneous protein-lipid assemblies, which are essential for downstream functional assays such as stopped-flow kinetics, surface plasmon resonance, or cryo-electron microscopy .

Fluorescently Quenched Liposome Biosensors

For assays that rely on the distance-dependent quenching of fluorophores (e.g., sulforhodamine B dye-loaded liposomes as described in product literature ), the purity and defined linker chemistry of 18:1 PE MCC are critical. Contaminants from impure lipid batches can introduce non-specific quenching pathways or alter the local membrane environment, leading to erroneous signal interpretation . The consistent, high-purity profile of 18:1 PE MCC ensures that the observed fluorescence signal accurately reflects the intended bioconjugation event, thereby enhancing the reliability and quantitative nature of the biosensor.

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